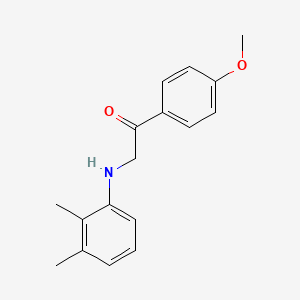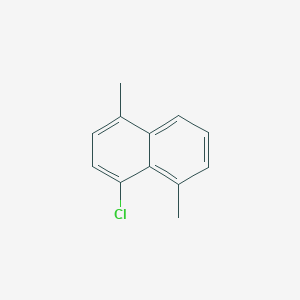![molecular formula C11H16O4 B14516970 Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid CAS No. 62821-18-5](/img/structure/B14516970.png)
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[322]nonane-3,3-dicarboxylic acid is an organic compound characterized by a bicyclic structure with two carboxylic acid groups attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid typically involves multistep organic reactions. One common method includes the Diels-Alder reaction, where cycloheptadiene reacts with a suitable dienophile to form the bicyclic structure. Subsequent steps involve functional group transformations to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of bicyclo[3.2.2]nonane-3,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can influence various biochemical pathways, although detailed studies on specific mechanisms are limited .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with different structural properties.
Bicyclo[4.3.0]nonane: A compound with a larger bicyclic ring system.
Bicyclo[3.2.1]octane: A smaller bicyclic compound with different reactivity .
Uniqueness
Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups, which confer distinct chemical and physical properties compared to similar compounds .
Propriétés
Numéro CAS |
62821-18-5 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
bicyclo[3.2.2]nonane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-9(13)11(10(14)15)5-7-1-2-8(6-11)4-3-7/h7-8H,1-6H2,(H,12,13)(H,14,15) |
Clé InChI |
PYFNUQZCTYHMCX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1CC(C2)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)

![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)

![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)

![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
